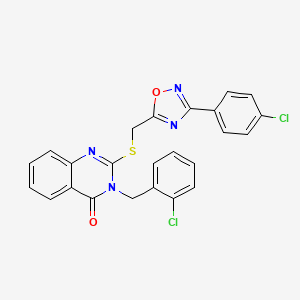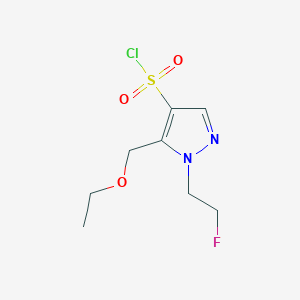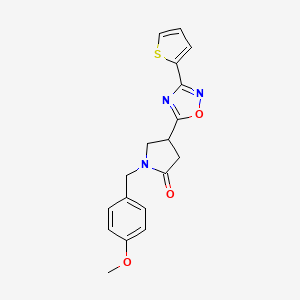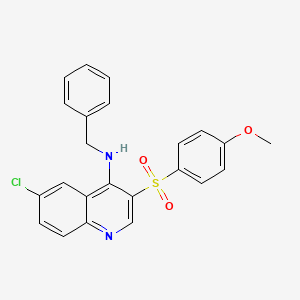
3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16Cl2N4O2S and its molecular weight is 495.38. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Studies and Theoretical Analyses
A compound closely related to 3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been synthesized and characterized, highlighting the importance of spectroscopic studies in understanding the structural and electronic properties of such compounds. The study employed various spectroscopic techniques, including FTIR and NMR, alongside Density Functional Theory (DFT) calculations to elucidate the molecular structure, vibrational spectra, and thione-thiol tautomerism. This research provided insights into the compound's electronic transitions, non-linear optical (NLO) properties, and potential sites for electrophilic and nucleophilic attacks, contributing to the understanding of its chemical reactivity and interactions (Soliman et al., 2015).
Anticancer Activity
Quinazolinone-oxadiazole conjugates, including structures similar to 3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These compounds demonstrated notable cytotoxicity, particularly against the HeLa cell line, suggesting potential anticancer applications. The study's findings indicate that specific modifications to the quinazolinone ring, such as the introduction of a propyl moiety, can significantly enhance cytotoxic activity, highlighting the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Biological Activities and Molecular Docking
Further research into quinazolinone derivatives has explored their broad spectrum of biological activities, including antimicrobial and antitumor effects. Synthesis and biological evaluation of new 3H-quinazolin-4-one derivatives have led to compounds with significant antimicrobial activity. Additionally, molecular docking studies have provided insights into the interaction of these compounds with biological targets, offering a rational basis for designing more potent derivatives with specific biological activities (Saleh et al., 2004).
Structural Characterization and Antitumor Evaluation
The structural characterization and antitumor activity evaluation of compounds structurally related to 3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been conducted. These studies involve the synthesis of novel compounds, determination of their crystal structures, and assessment of their antitumor activities. The results indicate that certain derivatives exhibit promising antitumor effects, further emphasizing the potential of quinazolinone-based compounds in developing new anticancer therapies (Zhou et al., 2021).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-17-11-9-15(10-12-17)22-28-21(32-29-22)14-33-24-27-20-8-4-2-6-18(20)23(31)30(24)13-16-5-1-3-7-19(16)26/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMBZOJDHNPUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)

![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2952909.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)
![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)
![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)